6-Chloro-3-(2,3-dichlorophenyl)pyrazin-2-amine
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Overview
Description
6-Chloro-3-(2,3-dichlorophenyl)pyrazin-2-amine is a chemical compound with the molecular formula C10H6Cl3N3 and a molecular weight of 274.54 g/mol . This compound is characterized by the presence of a pyrazine ring substituted with chlorine and dichlorophenyl groups, making it a valuable intermediate in various chemical syntheses.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-3-(2,3-dichlorophenyl)pyrazin-2-amine typically involves the reaction of 4-amino-5-bromo-2-chloropyrimidine with 2,3-dichlorophenylboronic acid . The reaction is carried out under specific conditions, including the use of a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the coupling reaction, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-3-(2,3-dichlorophenyl)pyrazin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding pyrazine N-oxides.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted pyrazine derivatives.
Scientific Research Applications
6-Chloro-3-(2,3-dichlorophenyl)pyrazin-2-amine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery and development.
Industry: Utilized in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 6-Chloro-3-(2,3-dichlorophenyl)pyrazin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-Amino-6-chloropyrazine: Similar structure but lacks the dichlorophenyl group.
3-(2,3-Dichlorophenyl)pyrazin-2-amine: Similar structure but lacks the chlorine atom on the pyrazine ring.
Uniqueness
6-Chloro-3-(2,3-dichlorophenyl)pyrazin-2-amine is unique due to the presence of both chlorine and dichlorophenyl groups, which confer specific chemical and biological properties. This makes it a versatile compound for various applications in research and industry.
Biological Activity
6-Chloro-3-(2,3-dichlorophenyl)pyrazin-2-amine is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its synthesis, pharmacological properties, and mechanisms of action based on diverse research findings.
Synthesis and Structural Characteristics
The synthesis of this compound typically involves reactions such as Suzuki-Miyaura coupling and various amide couplings. The structural framework includes a pyrazine core substituted with chlorine and dichlorophenyl groups, which are critical for its biological activity.
Table 1: Synthesis Overview
Step | Reaction Type | Yield (%) | Intermediate |
---|---|---|---|
1 | Suzuki-Miyaura coupling | 74 | Intermediate 1 |
2 | Protection of amine | 60 | Intermediate 2 |
3 | SNAr reaction | 47 | Intermediate 3 |
4 | Ester hydrolysis | 54 | Intermediate 4 |
5 | Amide coupling | Final Product |
Anticancer Properties
Research indicates that compounds similar to this compound exhibit significant anticancer activity. For instance, a study evaluated the cytotoxic effects on various human cancer cell lines, revealing that certain derivatives led to increased apoptosis rates at specific concentrations (0.01 µM and 0.1 µM) over time. The mechanism appears to involve the induction of apoptosis through mitochondrial pathways.
Table 2: Cytotoxicity Assay Results
Concentration (µM) | Viability (%) at 24h | Viability (%) at 48h | Viability (%) at 72h |
---|---|---|---|
0.001 | 80 | 79 | 70 |
0.01 | 18 | 16 | 13 |
0.1 | 16 | 13 | 9 |
The compound's activity may be attributed to its role as an SHP2 inhibitor, which is involved in various signaling pathways that regulate cell proliferation and survival. By inhibiting SHP2, the compound disrupts these pathways, leading to reduced viability in cancer cells.
Case Studies
-
In Vitro Evaluation Against Cancer Cell Lines
- A study demonstrated that derivatives of pyrazine compounds, including those similar to our target compound, showed promising results against cancer cell lines such as A549 (lung cancer) and MCF7 (breast cancer). The IC50 values ranged from low micromolar concentrations, indicating effective cytotoxicity.
-
Antimicrobial Activity
- Other derivatives have shown antimicrobial properties against Mycobacterium tuberculosis and other bacterial strains. The minimal inhibitory concentration (MIC) for some related compounds was reported as low as 6.25 µg/mL, suggesting potential for treating resistant strains.
Pharmacokinetic Properties
The pharmacokinetic profile of compounds in this class often includes moderate lipophilicity and favorable absorption characteristics. These properties enhance their bioavailability and therapeutic efficacy.
Table 3: Pharmacokinetic Data
Property | Value |
---|---|
Log P | Moderate (1.36) |
Solubility | Soluble in DMSO |
Bioavailability | High |
Properties
IUPAC Name |
6-chloro-3-(2,3-dichlorophenyl)pyrazin-2-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6Cl3N3/c11-6-3-1-2-5(8(6)13)9-10(14)16-7(12)4-15-9/h1-4H,(H2,14,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UAZFZHXRKHSGLQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)C2=NC=C(N=C2N)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6Cl3N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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